2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
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Overview
Description
2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethylthio group, a phenyl group, and a p-tolyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-2-(p-tolyl)imidazole with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group or to modify the imidazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitro compounds, and Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated imidazole derivatives.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Scientific Research Applications
2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. Its imidazole ring can interact with biological targets, disrupting microbial cell functions.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers. Its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biological pathways, resulting in antimicrobial, anti-inflammatory, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-(p-tolyl)imidazole: Lacks the ethylthio group, resulting in different chemical reactivity and biological activity.
2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole: Contains a methylthio group instead of an ethylthio group, leading to variations in its chemical and biological properties.
2-(ethylthio)-1-phenyl-4-(p-tolyl)-1H-imidazole: The position of the p-tolyl group is different, affecting its overall reactivity and interactions.
Uniqueness
2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity The presence of the ethylthio group enhances its potential as a ligand and its ability to undergo various chemical transformations
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-methylphenyl)-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-11-9-14(2)10-12-15)20(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBBQXVEQKGKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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